N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step reactions. The synthetic route often starts with the preparation of the thiadiazole ring, followed by the introduction of the ethoxymethyl group. The final steps involve the formation of the pyrrolidine ring and the attachment of the methoxyphenyl and carboxamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, disrupting their normal function. This interaction can lead to the inhibition of key biological pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other thiadiazole derivatives, such as:
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
- N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-3-phenylsulfanylpropanamide These compounds share similar structural features but differ in their specific substituents and biological activities. The unique combination of functional groups in this compound contributes to its distinct properties and potential applications .
Properties
Molecular Formula |
C17H20N4O4S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H20N4O4S/c1-3-25-10-14-19-20-17(26-14)18-16(23)11-7-15(22)21(9-11)12-5-4-6-13(8-12)24-2/h4-6,8,11H,3,7,9-10H2,1-2H3,(H,18,20,23) |
InChI Key |
VIGCVNDVQGSHHP-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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